molecular formula C7H3BrFNO B1529881 4-Bromo-2-fluoro-5-hydroxybenzonitrile CAS No. 1804405-08-0

4-Bromo-2-fluoro-5-hydroxybenzonitrile

Cat. No.: B1529881
CAS No.: 1804405-08-0
M. Wt: 216.01 g/mol
InChI Key: BPFSHCRYMGQKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-hydroxybenzonitrile (molecular formula: C₇H₃BrFNO) is a halogenated benzonitrile derivative featuring bromine (Br) at position 4, fluorine (F) at position 2, and a hydroxyl (-OH) group at position 4. This compound combines electron-withdrawing groups (Br, F, and nitrile) with a hydrogen-bonding hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the interplay between halogen substituents and the polar nitrile/hydroxyl groups, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

4-bromo-2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSHCRYMGQKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Bromo-2-fluoro-5-hydroxybenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of bromine and fluorine-containing compounds with biological systems.

  • Medicine: Its derivatives may have potential as pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 4-Bromo-2-fluoro-5-hydroxybenzonitrile, differing in substituent positions or functional groups:

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

  • Structure : Br at position 5, -OH at position 2, nitrile at position 1.
  • Key Differences : Lacks fluorine; hydroxyl and bromine positions are swapped.
  • Properties : Forms hydrogen-bonded chains (O–H⋯N interactions) with O⋯N distances of 2.805–2.810 Å, enhancing crystallinity .
  • Applications : Intermediate for antiretroviral drugs, cancer therapies, and osteoporosis treatments .
  • Synthesis: Prepared via bromination of o-cyanophenol or cobalt-catalyzed reactions .

4-Bromo-5-fluoro-2-hydroxybenzonitrile

  • Structure : Br at position 4, F at position 5, -OH at position 2.
  • Key Differences : Fluorine and hydroxyl positions differ, altering electronic effects.

4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-07-9)

  • Structure : Methyl (-CH₃) replaces -OH at position 5.
  • Key Differences : Methyl is electron-donating, reducing polarity and hydrogen bonding.
  • Properties : Lower melting point and solubility in water compared to the hydroxylated analog .

4-Bromo-2-fluoro-5-methoxybenzonitrile (CAS 1379363-37-7)

  • Structure : Methoxy (-OCH₃) replaces -OH at position 5.
  • Key Differences : Methoxy is bulkier and electron-donating, altering steric and electronic profiles.
  • Impact : Reduced hydrogen bonding but improved lipophilicity, enhancing membrane permeability in drug design .

2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1379371-66-0)

  • Structure: Nitro (-NO₂) at position 5, Br at position 2, F at position 4.
  • Key Differences : Nitro is a strong electron-withdrawing group, increasing reactivity in electrophilic substitutions.
  • Applications : Useful in explosives and high-energy materials due to nitro group instability .

Comparative Data Table

Compound Name Substituents Key Properties Applications References
4-Bromo-2-fluoro-5-hydroxybenzonitrile Br (4), F (2), -OH (5) Hydrogen bonding, polar Pharmaceutical intermediates
5-Bromo-2-hydroxybenzonitrile Br (5), -OH (2) Strong O–H⋯N interactions Antiretrovirals, cancer therapies
4-Bromo-2-fluoro-5-methylbenzonitrile Br (4), F (2), -CH₃ (5) Lipophilic, low melting point Agrochemicals
4-Bromo-2-fluoro-5-methoxybenzonitrile Br (4), F (2), -OCH₃ (5) Enhanced lipophilicity Drug delivery systems
2-Bromo-4-fluoro-5-nitrobenzonitrile Br (2), F (4), -NO₂ (5) High reactivity, unstable Energetic materials

Key Research Findings

Hydrogen Bonding vs. Reactivity : The hydroxyl group in 4-Bromo-2-fluoro-5-hydroxybenzonitrile facilitates intermolecular interactions, improving crystallinity but reducing stability in acidic conditions compared to methoxy/methyl analogs .

Pharmacological Potential: Fluorine enhances metabolic stability and bioavailability, making the target compound superior to non-fluorinated analogs like 5-Bromo-2-hydroxybenzonitrile in drug development .

Synthetic Challenges : Introducing fluorine at position 2 requires specialized fluorinating agents (e.g., Selectfluor), whereas bromination is more straightforward .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 2
4-Bromo-2-fluoro-5-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.